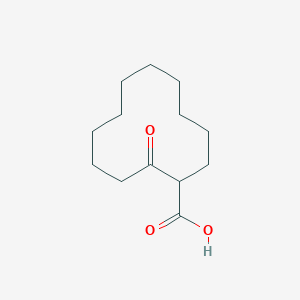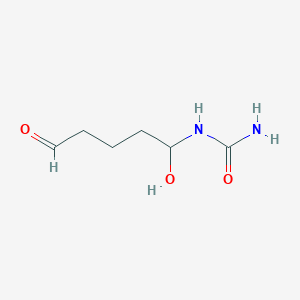
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate is a chemical compound with the molecular formula C₁₇H₁₇O₅P. It is known for its unique structure, which includes a phosphonate group attached to a 1,3-dioxo-1,3-diphenylpropan-2-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable diketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification steps, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism by which dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s structure allows it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (1-diazo-2-oxo-prop-1-yl)phosphonate
- Dimethyl (1,3-dioxo-1,3-diphenyl-2-propanyl)phosphonate
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
93640-50-7 |
|---|---|
Fórmula molecular |
C17H17O5P |
Peso molecular |
332.29 g/mol |
Nombre IUPAC |
2-dimethoxyphosphoryl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H17O5P/c1-21-23(20,22-2)17(15(18)13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12,17H,1-2H3 |
Clave InChI |
LBPIQDWVUWEMDS-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



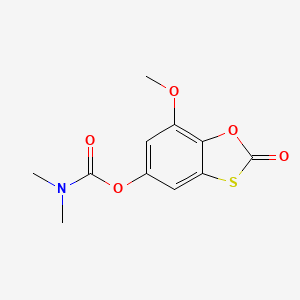
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
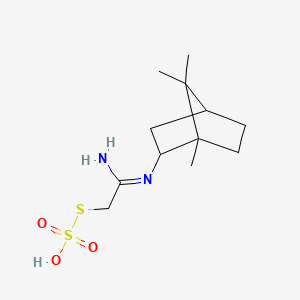
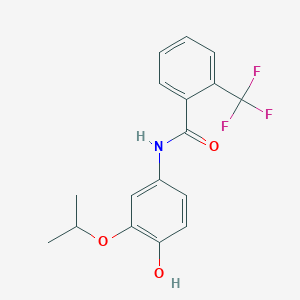


![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)


![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
